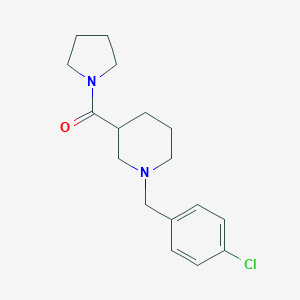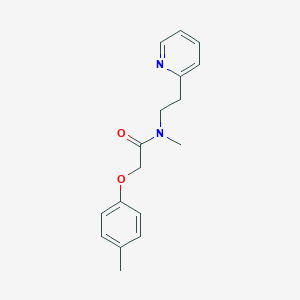
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine, also known as CPP, is a chemical compound that has been widely used in scientific research for its unique pharmacological properties. CPP is a synthetic compound that belongs to the family of piperidine derivatives and has been studied extensively for its potential therapeutic applications.
作用機序
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine acts as an NMDA receptor antagonist by binding to the receptor and blocking the ion channel that allows the flow of calcium ions into the cell. This leads to a decrease in the excitability of neurons, which can have therapeutic effects in various diseases. 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects in addiction and depression.
Biochemical and Physiological Effects
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to have various biochemical and physiological effects in animal models. It has been shown to decrease the release of glutamate, an excitatory neurotransmitter, in the brain. 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. In addition, 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to increase the levels of cAMP, a signaling molecule that is involved in various cellular processes.
実験室実験の利点と制限
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be improved by recrystallization. 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been extensively studied, and its pharmacological properties are well characterized. However, 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has some limitations for lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in animal models. In addition, 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to have a short half-life in the body, which can limit its therapeutic potential.
将来の方向性
There are several future directions for research on 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine. One potential direction is to investigate its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential therapeutic effects in addiction and depression. In addition, future research could focus on improving the pharmacokinetic properties of 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine, such as its solubility and half-life, to enhance its therapeutic potential.
Conclusion
In conclusion, 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine is a synthetic compound that has been extensively studied for its unique pharmacological properties. It has been shown to act as an NMDA receptor antagonist and has potential therapeutic applications in various diseases. 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has several advantages for lab experiments, but also has some limitations. Future research could focus on investigating its potential therapeutic effects in various diseases and improving its pharmacokinetic properties.
合成法
The synthesis of 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine involves the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base to form 1-(4-chlorobenzyl)piperidine. This intermediate is then reacted with N-Boc-pyrrolidine in the presence of a coupling agent to form the final product, 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine. The purity of 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine can be improved by recrystallization from a suitable solvent.
科学的研究の応用
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been extensively used in scientific research for its unique pharmacological properties. It has been studied for its potential therapeutic applications in various diseases, including depression, anxiety, and addiction. 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to act as an NMDA receptor antagonist, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
製品名 |
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine |
|---|---|
分子式 |
C17H23ClN2O |
分子量 |
306.8 g/mol |
IUPAC名 |
[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C17H23ClN2O/c18-16-7-5-14(6-8-16)12-19-9-3-4-15(13-19)17(21)20-10-1-2-11-20/h5-8,15H,1-4,9-13H2 |
InChIキー |
HDOKEMNJNUOTOS-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)Cl |
正規SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate](/img/structure/B247250.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B247253.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
methanone](/img/structure/B247255.png)
![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)

![(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B247260.png)
![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)


![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
